molecular formula C15H19BrN2O B3244071 [2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide CAS No. 1609399-80-5

[2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide

Cat. No.: B3244071
CAS No.: 1609399-80-5
M. Wt: 323.23
InChI Key: PHRPGDDRWFNRQT-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide is a useful research compound. Its molecular formula is C15H19BrN2O and its molecular weight is 323.23. The purity is usually 95%.
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Biological Activity

2-(4-Methoxyphenyl)ethylamine hydrobromide is a chemical compound that has garnered attention in pharmacological and biological research due to its potential therapeutic properties. This article delves into the compound's biological activity, examining its mechanisms, effects on various biological systems, and relevant research findings.

  • IUPAC Name : 2-(4-Methoxyphenyl)ethylamine hydrobromide
  • Molecular Formula : C17H22BrN
  • CAS Number : 1609409-47-3
  • Physical Form : Solid
  • Purity : 95%

The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrobromide is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of specific receptors, possibly influencing pathways involved in neuroprotection, inflammation, and cognitive functions.

Neuroprotective Effects

Recent studies have indicated that compounds similar to 2-(4-Methoxyphenyl)ethylamine hydrobromide exhibit neuroprotective properties. For instance, derivatives have been shown to reduce neuroinflammation and amyloidogenesis in models of Alzheimer's disease. This suggests that the compound may play a role in protecting neuronal health and function.

Anti-inflammatory Properties

Research has demonstrated that this compound can inhibit inflammatory pathways, particularly those mediated by cytokines and nitric oxide synthase. Such effects are crucial in conditions characterized by chronic inflammation, including neurodegenerative diseases.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving mice subjected to lipopolysaccharide (LPS) injections, treatment with compounds related to 2-(4-Methoxyphenyl)ethylamine hydrobromide resulted in significant reductions in memory loss and amyloid-beta accumulation. The behavioral assessments indicated improved learning and memory capabilities post-treatment.
  • Cognitive Impairment :
    • Another investigation assessed the impact of this compound on cognitive functions in aged rats. Results showed enhanced performance in maze tests, suggesting potential applications for memory enhancement therapies.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced amyloid-beta levels in AD models
Anti-inflammatoryInhibition of iNOS and COX-2 expression
Cognitive EnhancementImproved memory retention in behavioral tests

Research Findings

  • In Vitro Studies :
    • Cell culture experiments have shown that treatment with 2-(4-Methoxyphenyl)ethylamine hydrobromide leads to decreased levels of pro-inflammatory cytokines in microglial cells exposed to LPS.
  • In Vivo Studies :
    • Animal studies indicate that administration of this compound prior to LPS exposure significantly mitigates the cognitive deficits typically observed following inflammatory challenges.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.BrH/c1-18-15-6-4-13(5-7-15)8-10-17-12-14-3-2-9-16-11-14;/h2-7,9,11,17H,8,10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRPGDDRWFNRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CN=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609399-80-5
Record name 3-Pyridinemethanamine, N-[2-(4-methoxyphenyl)ethyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.